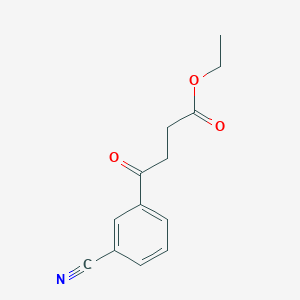

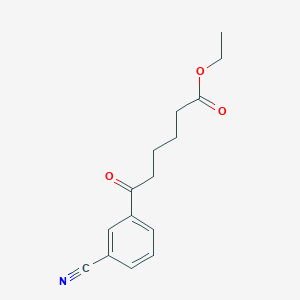

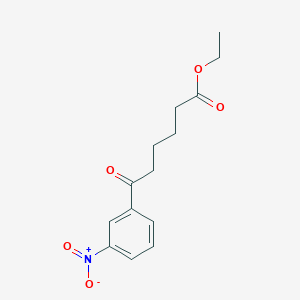

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate (EPNOH) is an organic compound belonging to the class of nitrophenyl esters. It is a colorless solid with a melting point of about 80°C. EPNOH is widely used in scientific research applications due to its unique properties, such as its ability to act as a substrate for various enzymes and its low toxicity. In addition, it has been used in laboratory experiments as a model substrate for studying the mechanisms of enzyme catalyzed reactions.

Scientific Research Applications

Asymmetric Reduction Applications

Asymmetric Reduction of Keto Esters : Ethyl 3-aryl-3-oxopropanoates, including the 3-nitrophenyl variant, can be enantioselectively reduced to their corresponding (S)-alcohols using fungi like Rhizopus arrhizus. This process, which can be applied to Ethyl 6-(3-nitrophenyl)-6-oxohexanoate, shows potential in producing optically active compounds for various applications (Salvi & Chattopadhyay, 2006).

Chemical Synthesis and Transformation

Solvolysis and Chemical Transformation : this compound may be involved in chemical transformations, like the acid-catalyzed solvolysis of substituted acrylophenones, leading to complex chemical structures. This suggests its role as a precursor or intermediate in synthesizing various organic compounds (Short & Rockwood, 1969).

Crystal Structure Analysis

Structural Characterization : Detailed structural analysis of compounds similar to this compound has been conducted, showing specific molecular conformations and intermolecular interactions. This is crucial in understanding the compound's physical and chemical properties, paving the way for material science and pharmacological applications (Nesterov & Viltchinskaia, 2001).

Polymer Science

Copolymerization and Material Properties : Studies have explored the copolymerization of molecules similar to this compound, revealing significant properties like photoinduced birefringence in copolymers. This has implications for advanced material sciences, particularly in creating smart materials and optical storage solutions (Meng et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors involved in cell signaling and metabolism .

Mode of Action

This could involve binding to a target protein, altering its function, and triggering a cascade of biochemical events .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have varying bioavailability and are metabolized by the body’s enzymatic systems .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels, including altering enzyme activity, modulating cell signaling pathways, and influencing cell survival .

properties

IUPAC Name |

ethyl 6-(3-nitrophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-2-20-14(17)9-4-3-8-13(16)11-6-5-7-12(10-11)15(18)19/h5-7,10H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQIJNVIWXBQEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645722 |

Source

|

| Record name | Ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-53-2 |

Source

|

| Record name | Ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.